Product packaging for Boc-alpha-methyl-L-aspartic acid(Cat. No.:CAS No. 1217679-66-7)

Boc-alpha-methyl-L-aspartic acid

Cat. No.: B1451775
CAS No.: 1217679-66-7
M. Wt: 247.24 g/mol
InChI Key: WMDCRWFYQLYYCO-JTQLQIEISA-N
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Description

Boc-alpha-methyl-L-aspartic acid is a chemically modified amino acid that combines two key features: an alpha-methyl group and a tert-butoxycarbonyl (Boc) protecting group on the amino terminus of an L-aspartic acid scaffold. This unique combination of modifications endows it with properties that are highly desirable in the synthesis of peptides with tailored characteristics.

The introduction of a methyl group at the alpha-carbon of an amino acid residue has profound implications for the resulting peptide's structure and stability. This modification, known as alpha-methylation, imparts significant conformational constraints on the peptide backbone. nih.gov The presence of the additional methyl group sterically hinders rotation around the phi (φ) and psi (ψ) dihedral angles, which in turn favors the adoption of helical secondary structures, such as the 3(10)-helix and the α-helix. nih.gov

Research has demonstrated that the incorporation of alpha-methylated amino acids can lead to peptides with enhanced properties. For instance, these modified peptides often exhibit increased resistance to enzymatic degradation by proteases. documentsdelivered.comnih.gov This is a critical advantage in the development of therapeutic peptides, as it can prolong their in vivo half-life. Furthermore, the conformational rigidity conferred by alpha-methylation can lead to peptides with higher affinity and selectivity for their biological targets by reducing the entropic penalty upon binding. nih.gov The stabilization of helical structures is particularly important for mimicking the bioactive conformations of many natural peptides and proteins. nih.gov

A study on apolipoprotein A-I (ApoA-I) mimetic peptides highlighted the benefits of incorporating various α-methylated amino acids, including α-methyl aspartic acid. The study revealed that these modifications could enhance the α-helical content and, in some cases, improve the biological function of the peptides, such as their ability to promote cholesterol efflux. nih.gov

Aspartic acid, with its two carboxylic acid groups and a chiral center, is a versatile starting material for the synthesis of a wide range of complex organic molecules. Its derivatives are valuable chiral synthons, which are stereochemically pure building blocks used in asymmetric synthesis to introduce a specific chirality into a target molecule. The enantioselective synthesis of amino acids and their derivatives is of great importance in pharmaceutical and synthetic chemistry. capes.gov.br

Derivatives of aspartic acid can be strategically modified at the alpha-amino group, the alpha-carboxyl group, and the side-chain carboxyl group. This allows for the construction of intricate molecular architectures with defined stereochemistry. For example, N-substituted L-aspartic acids are utilized as chiral building blocks for pharmaceutically active molecules and peptidomimetics. researchgate.net The inherent chirality of the aspartic acid backbone serves as a template to control the stereochemical outcome of subsequent reactions.

In peptide synthesis, the selective protection and deprotection of the amino and carboxyl groups of amino acids are fundamental to ensure the correct sequence assembly. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino group of amino acids. mdpi.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov

The key advantage of the Boc protecting group lies in its stability under a variety of reaction conditions, including those used for peptide coupling, while being readily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA). mdpi.com This orthogonality allows for the selective deprotection of the N-terminus for the subsequent addition of the next amino acid in the peptide chain without affecting other acid-labile protecting groups that may be present on the amino acid side chains. The use of Boc-protected amino acids, including this compound, is a cornerstone of both solution-phase and solid-phase peptide synthesis.

Detailed Research Findings

The unique structural features of this compound, particularly the alpha-methyl group, have been the subject of conformational studies to elucidate its impact on peptide structure. Research has focused on how the stereochemistry of the alpha-methylated aspartic acid residue influences the helical propensity of peptides.

A significant study investigated the conformational properties of synthetic peptides containing either (R)-2-methylaspartic acid or (S)-2-methylaspartic acid. The degree of helicity of these peptides was assessed using circular dichroism (CD) spectroscopy under different pH conditions. The results demonstrated a clear dependence of the helical content on the chirality of the alpha-methylated aspartic acid residue.

Peptide CompositionpHTemperature (°C)Helicity
Contains (R)-Asp(2-Me)71Significant
Contains (S)-Asp(2-Me)71Significant
Contains Asp71Lower
Contains (R)-Asp(2-Me)21Dramatically Increased
Contains (S)-Asp(2-Me)21Predominantly Unordered

Data sourced from conformational studies on peptides containing enantiomeric alpha-methyl alpha-amino acids. documentsdelivered.com

The study found that at neutral pH, both (R)- and (S)-2-methylaspartic acid-containing peptides showed significant helix formation, with the (R)-isomer inducing a slightly higher degree of helicity. documentsdelivered.com However, at an acidic pH of 2, a dramatic increase in helicity was observed for the peptide containing the (R)-isomer, while the peptide with the (S)-isomer adopted a predominantly unordered conformation. documentsdelivered.com This highlights the profound and stereospecific influence of the alpha-methyl group in aspartic acid on the conformational stability of peptides.

Peptideα-Helical Content (%)Cholesterol Efflux
A (Control)LowInactive
Dα (with α-methyl Asp)LowInactive
Aα (with α-methyl Ala)HigherActive
Kα (with α-methyl Lys)HigherActive
Lα (with α-methyl Leu)HigherActive
6α (with α-methyl Lys and Leu)HighestMost Active

Data adapted from a study on apolipoprotein A-I mimetic peptides. nih.gov

These findings collectively illustrate the nuanced role of this compound in peptide design. While alpha-methylation is a powerful tool for inducing helical structures, its impact on the biological activity of a peptide is not universally predictable and requires empirical investigation for each specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO6 B1451775 Boc-alpha-methyl-L-aspartic acid CAS No. 1217679-66-7

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDCRWFYQLYYCO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective Synthesis of Boc-alpha-methyl-L-aspartic Acid

The creation of the quaternary stereocenter at the α-carbon of aspartic acid with a methyl group requires precise stereochemical control. Several synthetic strategies have been developed to achieve this, primarily falling into two categories: chiral pool approaches and direct α-functionalization.

Chiral Pool Approaches and Precursor Derivatization

Chiral pool synthesis leverages readily available, enantiomerically pure starting materials from nature, such as amino acids, to construct more complex chiral molecules. numberanalytics.com In the context of this compound, L-aspartic acid itself serves as a common and logical starting point.

One prominent method involves the "self-reproduction of chirality." This strategy, developed by Seebach and colleagues, temporarily converts the starting amino acid into a rigid heterocyclic system. nih.gov For instance, L-proline can be condensed with pivalaldehyde to form a bicyclic lactam. Deprotonation of this intermediate generates a chiral, non-racemic enolate that can react with an electrophile, like methyl iodide, to introduce the α-methyl group with retention of configuration. nih.gov A similar principle can be applied to derivatives of aspartic acid.

Another approach starts with the regioselective opening of a protected β-lactone derived from a chiral α-amino acid. For example, a β-lactone derived from N,N-dibenzyl-α-methylserine can be opened with organocuprates to yield enantiopure α-methyl amino acids. organic-chemistry.org This demonstrates the utility of precursor derivatization to set the stage for the key C-C bond formation.

A practical, one-pot synthesis of N-substituted aspartic acids has been developed by reacting alkali maleates with primary amines in hot DMSO, offering a direct route to various derivatives. researchgate.net While not directly yielding the α-methylated product, this highlights methods for modifying the aspartic acid scaffold.

Alpha-Functionalization Techniques for Aspartic Acid Residues

Direct functionalization of the α-carbon of an aspartic acid derivative is another key strategy. This often involves the generation of a stabilized carbanion or enolate at the α-position, followed by alkylation.

The synthesis of α,α-disubstituted amino acids can be achieved through various C-C bond formation strategies, including additions at ketimines and α-functionalization of amino acid Schiff bases. nih.gov For instance, the alkylation of a Schiff base derived from an amino acid ester can introduce a new substituent at the α-carbon. The choice of the imine-forming group and reaction conditions is critical for achieving high stereoselectivity.

Recent advancements have focused on direct α-C-H bond functionalization, which is an emerging and efficient tool for constructing C-C bonds. nih.gov Additionally, electrophilic amination reactions, which utilize the nucleophilic character of the α-carbon in an enamine intermediate, provide another route to α,α-disubstituted α-amino acids. nih.gov

Integration into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategies, coupling conditions, and potential side reactions.

N-alpha Protection Schemes: Boc Strategy and Orthogonality Considerations

SPPS relies on the use of a temporary protecting group for the Nα-amino group of the incoming amino acid and permanent protecting groups for reactive side chains. The two most common strategies are Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl). nih.govresearchgate.net

The Boc protecting group is acid-labile and is typically removed with trifluoroacetic acid (TFA). organic-chemistry.orgnih.govnih.gov The side-chain protecting groups in this strategy, often benzyl-based ethers or esters, are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410) (HF). nih.govnih.gov This provides an orthogonal system where the temporary Nα-protecting group can be removed without affecting the permanent side-chain protection. nih.govorganic-chemistry.org

When incorporating a residue like this compound, the Boc group serves as the temporary Nα-protection. The side-chain carboxyl group of the aspartic acid moiety must be protected with a group that is stable to the repetitive TFA treatments used for Boc removal. A common choice is a benzyl (B1604629) ester (OBzl) or a cyclohexyl ester (OcHex), which are later cleaved by HF.

The choice of protecting groups is crucial for the successful synthesis of complex peptides, and a variety of orthogonal protecting groups are available for the side chains of trifunctional amino acids. nih.govsigmaaldrich.com

Coupling Reactions and Reagent Optimization

The formation of the peptide bond between the incoming this compound and the free amine of the resin-bound peptide is a critical step. The steric hindrance from the α-methyl group can significantly slow down the coupling reaction. cem.com

To overcome this, highly efficient coupling reagents are necessary. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used, typically in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency. highfine.comnih.gov Uronium- or phosphonium-based reagents like HBTU, HATU, and PyBOP are also powerful activators for sterically hindered couplings. luxembourg-bio.comresearchgate.net

Microwave-assisted SPPS has emerged as a valuable technique to accelerate difficult couplings, including those involving sterically hindered amino acids. cem.comnih.gov The use of microwave energy can drive these challenging reactions to completion more efficiently than conventional methods. cem.com In some cases, specialized coupling conditions, such as the use of DMTMM-BF4 with a hindered base like collidine, have been shown to be effective. luxembourg-bio.comnih.gov

Coupling ReagentAdditiveBaseNotes
DICHOBt, OxymaDIEA, NMMStandard conditions, additives suppress racemization. highfine.comnih.gov
HBTU, HATU, PyBOPNoneDIEA, TMPPowerful reagents for hindered couplings. luxembourg-bio.comresearchgate.net
COMUNoneTMP, DMPA third-generation uronium reagent showing high efficiency. luxembourg-bio.com
DMTMM-BF4NoneNMM, TMPEffective for hindered couplings, especially with microwave assistance. luxembourg-bio.com

Management of Side Reactions in Peptide Elongation (e.g., Racemization, Aspartimide Formation)

Several side reactions can occur during SPPS, and the presence of an aspartic acid residue, even an α-methylated one, requires particular attention to aspartimide formation.

Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to racemization at the α-carbon, especially for sensitive residues. nih.govhighfine.com This is a concern for all amino acids during coupling. The use of coupling additives like HOBt and HOAt helps to minimize racemization by forming less reactive activated esters. highfine.com The choice of base is also critical, with more sterically hindered bases like 2,4,6-collidine (TMP) often leading to less racemization than less hindered bases like N,N-diisopropylethylamine (DIEA). highfine.com

Aspartimide Formation: This is a major side reaction associated with aspartic acid residues in both Boc and Fmoc SPPS. nih.goviris-biotech.deresearchgate.net It involves the cyclization of the aspartyl side-chain carboxyl group with the backbone amide nitrogen, particularly when the following amino acid is glycine, asparagine, or aspartic acid. iris-biotech.de This cyclization is promoted by the basic conditions used for Fmoc deprotection or can be initiated by the repetitive acid treatments in Boc chemistry. The resulting aspartimide is prone to racemization and can be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. iris-biotech.desigmaaldrich.com

While the α-methyl group in this compound might influence the rate of aspartimide formation, the fundamental risk remains. Strategies to mitigate this include:

Use of bulky side-chain protecting groups: Sterically demanding protecting groups on the β-carboxyl group can hinder the cyclization reaction. iris-biotech.denih.gov For instance, the 2,4-dimethyl-3-pentyl ester has shown significant resistance to aspartimide formation. nih.gov

Addition of HOBt to deprotection solutions: In Fmoc chemistry, adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation. nih.gov

Use of alternative deprotection reagents: Using piperazine (B1678402) instead of piperidine for Fmoc removal has also been shown to minimize this side reaction. nih.govresearchgate.net

Applications in Solution-Phase Peptide Synthesis

N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-L-aspartic acid) is a pivotal protected amino acid derivative utilized in both solid-phase and solution-phase peptide synthesis. ontosight.ai Its primary function is to protect the alpha-amino group of L-aspartic acid, thereby preventing undesirable side reactions during the controlled, sequential formation of peptide bonds. ontosight.ai The Boc protecting group is favored for its stability under various coupling conditions and its facile removal under moderately acidic conditions, which preserves the integrity of the growing peptide chain. ontosight.aichempep.com

In solution-phase synthesis, Boc-L-aspartic acid is coupled with other amino acids or peptide fragments to construct the desired peptide sequence. However, the synthesis of peptides containing aspartic acid presents a significant challenge: the formation of an aspartimide intermediate. acs.orgresearchgate.net This side reaction can occur during the removal of the N-terminal protecting group (like Fmoc in orthogonal strategies, but also a known issue in Boc-based synthesis under certain conditions) and leads to a mixture of α- and β-aspartyl peptides, complicating purification and reducing the yield of the target molecule. acs.orgresearchgate.net Researchers have developed strategies to minimize aspartimide formation, such as using sterically hindered side-chain esters or carefully controlling reaction conditions. acs.orgresearchgate.net

Table 1: Overview of Boc-L-aspartic Acid in Solution-Phase Peptide Synthesis

Feature Description Reference
Protecting Group tert-Butoxycarbonyl (Boc) on the α-amino group. ontosight.ai
Function Prevents unwanted reactions at the N-terminus during peptide bond formation. ontosight.ai
Deprotection Typically removed with acid (e.g., TFA), regenerating the free amine for the next coupling step. chempep.com

| Key Challenge | Sequence-dependent formation of aspartimide intermediates, leading to α/β-peptide mixtures. | acs.orgresearchgate.net |

Derivatization and Functionalization for Advanced Research Probes

Chiral N-protected α-amino aldehydes are highly valuable synthetic intermediates used in the creation of biologically active molecules. rsc.org A direct and efficient method converts N-protected amino acids, including Boc-protected variants, into their corresponding aldehydes. This one-pot reaction involves activating the carboxylic acid with an agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org

This protocol is noted for its operational simplicity, use of affordable reagents, and short reaction times, typically under four hours. rsc.org It produces Boc-, Cbz-, and Fmoc-protected amino aldehydes in excellent yields while preserving the stereochemical integrity of the chiral center. rsc.org For instance, Boc-phenylalaninal was synthesized with over 99% enantiomeric excess (ee), demonstrating the method's robustness against racemization. rsc.org These resulting chiral aldehydes are stable and can be used in subsequent reactions, such as Rh-catalyzed alkyne hydroacylations, to generate more complex molecular architectures like α-amino enones. acs.org

Table 2: One-Pot Synthesis of N-Boc-α-Amino Aldehydes

Step Reagent(s) Purpose Reference
1. Activation 1,1'-Carbonyldiimidazole (CDI) Converts the carboxylic acid of the N-Boc-amino acid into an activated intermediate. rsc.org

| 2. Reduction | Diisobutylaluminium hydride (DIBAL-H) | Selectively reduces the activated acid to the corresponding aldehyde. | rsc.org |

The differential reactivity of the two carboxyl groups in aspartic acid requires strategic protection to achieve selective modification. A well-established method for the selective esterification of the side-chain (β-carboxyl group) of N-protected L-aspartic acid involves the temporary protection of the α-carboxyl group. nih.gov

In a four-step synthesis, the α-carboxyl and α-amino groups of N-CBZ-L-aspartic acid are first condensed to form a 5-oxo-4-oxazolidinone ring. nih.gov This transformation effectively shields the α-carboxyl group, allowing the selective esterification of the now-exposed side-chain carboxyl group. nih.gov Following this esterification, the oxazolidinone ring is opened via acidolysis, deprotecting both the α-carboxyl and α-amino functions. The final step involves reprotecting the α-amino group with a Boc group, yielding the N-alpha-Boc-L-aspartic acid with its side-chain selectively esterified. nih.gov This orthogonal protection scheme is critical for applications like the synthesis of side-chain to side-chain cyclized peptides. nih.gov Another approach utilizes chlorotrimethylsilane (B32843) (TMSCl) as an acid catalyst precursor for the selective esterification of L-aspartic acid in the presence of various alcohols. nih.gov

Table 3: Four-Step Synthesis for Selective Side-Chain Esterification of Boc-L-Aspartic Acid

Step Action Key Reagents/Conditions Outcome Reference
1 α-Carboxyl Protection Formation of a 5-oxo-4-oxazolidinone ring from N-CBZ-L-aspartic acid. α-carboxyl group is protected within the ring structure. nih.gov
2 Side-Chain Esterification Reaction with an alcohol (e.g., 9-fluorenylmethanol). Selective esterification of the β-carboxyl group. nih.gov
3 Deprotection Acidolysis. Opens the oxazolidinone ring, freeing the α-carboxyl and α-amino groups. nih.gov

| 4 | α-Amino Reprotection | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O). | Final product: N-α-Boc-L-aspartic acid-β-ester. | nih.gov |

The selective methylation of the nitrogen atom in a Boc-protected amino acid, while a free carboxylic acid is present, can be achieved with high specificity. The established procedure utilizes sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.netnih.govwikidot.com

The mechanism's selectivity is attributed to the formation of a sodium carboxylate salt. acs.orgacs.org The sodium cation (Na+) chelates the carboxylate group, effectively shielding it and drastically slowing its rate of methylation. acs.orgresearchgate.net This allows the carbamate (B1207046) nitrogen to be preferentially deprotonated by NaH and subsequently methylated by MeI. acs.org The procedure involves dissolving the Boc-amino acid in dry THF, adding methyl iodide, and then adding portions of sodium hydride. wikidot.com An excess of both MeI and NaH is typically used to drive the reaction to completion. wikidot.com This method provides a direct route to N-methylated-N-Boc-amino acids, which are important building blocks in medicinal chemistry and peptide science.

Table 4: Reagents and Conditions for Selective N-Methylation

Component Role Notes Reference
Boc-Amino Acid Substrate The free carboxylic acid is essential for the selective reaction. acs.org
Sodium Hydride (NaH) Base Deprotonates both the carboxylic acid and the Boc-protected amine. wikidot.com
Methyl Iodide (MeI) Methylating Agent Provides the methyl group that attaches to the nitrogen atom. acs.orgwikidot.com
Tetrahydrofuran (THF) Solvent Anhydrous aprotic solvent is required for the reaction. acs.orgwikidot.com

| Mechanism | Chelation Control | The sodium cation's chelation of the carboxylate prevents O-methylation and directs methylation to the N-atom. | acs.orgresearchgate.net |

Conformational Analysis and Structural Control

Impact of Alpha-Methyl Substitution on Peptide Backbone Conformation

The conformation of a peptide backbone is primarily defined by the torsional angles phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N) around the Cα atom of each amino acid residue. In standard amino acids, a wide range of these angles is permissible, allowing for significant conformational flexibility. nih.gov However, the introduction of an alpha-methyl group, as in Boc-alpha-methyl-L-aspartic acid, severely limits the rotation around these bonds.

This restriction is a direct consequence of steric hindrance between the alpha-methyl group and the atoms of the peptide backbone. Research on similar α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), demonstrates that the accessible regions of the Ramachandran plot are drastically reduced. nih.govnih.gov For Aib residues, the Φ and Ψ angles are typically constrained to values characteristic of helical conformations, such as the α-helix or, more commonly, the 3₁₀-helix. nih.govnih.gov For instance, crystallographic studies of linear peptides containing Aib show that the observed torsion angles consistently fall within a narrow range, promoting the formation of these helical structures. nih.gov This substitution effectively disfavors extended or random coil conformations and provides a powerful tool for stabilizing specific secondary structures within a peptide. nih.gov

Spectroscopic and Crystallographic Studies of Peptides Incorporating this compound

The precise conformational effects of incorporating alpha-methylated amino acids are elucidated through detailed spectroscopic and crystallographic analyses. While specific studies focusing exclusively on this compound are not widespread, extensive research on analogous compounds provides a clear framework for understanding its structural impact.

Residue/PeptideΦ (phi) Angle (°)Ψ (psi) Angle (°)Resulting ConformationSource
Aib (average)56.539.8Midway between α- and 3₁₀-helix nih.gov
α-methylphenylalanine59.033.3Near-helical nih.gov
Boc-Aib-Aib-OMe (Aib1)54.341.6α-helical nih.gov
Boc-Aib-Aib-OMe (Aib2)-53.6-39.9α-helical (opposite handedness) nih.gov

This table presents crystallographically determined torsion angles for amino acids with alpha-methyl substitution, illustrating the conformational restriction imposed by the methyl group.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. Techniques such as Nuclear Overhauser Effect (NOE) measurements can identify protons that are close in space, providing distance constraints that help define the peptide's three-dimensional structure. cheminfo.org For peptides containing alpha-methylated residues, characteristic NOE patterns can confirm the presence of helical turns or other constrained structures. researchgate.net

Rational Design of Constrained Peptide Structures

The ability of alpha-methylated amino acids to induce specific, stable conformations is a cornerstone of the rational design of constrained peptides. researchgate.net By strategically placing residues like this compound within a sequence, chemists can create peptidomimetics—molecules that mimic the secondary structure of natural peptides and proteins. researchgate.net

This approach is particularly valuable for designing inhibitors of protein-protein interactions (PPIs). researchgate.net Many PPIs are mediated by an α-helix from one protein binding to a surface on another. researchgate.net Short, linear peptides corresponding to this helical region are typically unstructured in isolation and thus bind poorly. However, by incorporating alpha-methylated residues, the peptide can be pre-organized into the required helical conformation, significantly enhancing its binding affinity and stability. researchgate.net The use of α-aminoisobutyric acid (Aib), for example, has been well-documented to stabilize 3₁₀-helical structures in short peptides, making it a valuable tool in creating these constrained structures. researchgate.net

Influence on Urethane (B1682113) Amide Bond Conformations

Studies on a variety of Boc-protected amino acids have shown that the energy difference between the cis and trans urethane conformers is often small. nih.gov The cis conformation is more frequently observed in the solid state for Boc-protected tertiary amines, such as Boc-Proline, or when stabilized by specific intermolecular interactions in the crystal lattice. nih.gov NMR studies in solution also show evidence of both conformers co-existing in equilibrium. beilstein-journals.org This rotational flexibility of the Boc group is an important consideration in the detailed conformational analysis of any peptide that includes it.

Computational and Theoretical Approaches to Conformational Preferences

Computational and theoretical methods are indispensable tools for predicting and understanding the conformational preferences of peptides containing this compound. youtube.com Methods such as Density Functional Theory (DFT) and molecular mechanics are used to calculate the potential energy surfaces of these molecules. mdpi.comresearchgate.net

These calculations can predict the relative energies of different conformers, defined by their Φ, Ψ, and ω torsion angles, in both the gas phase and in solution (using solvation models). mdpi.com For example, theoretical studies on N-acetyl-N'-methylamide derivatives of α-methylproline have shown how alpha-methylation destabilizes conformers with cis peptide bonds and alters the energy landscape of accessible backbone conformations. researchgate.net Similarly, computational analysis of L-aspartic acid derivatives has been used to evaluate the relative stabilities of different side-chain and backbone conformers, showing excellent agreement with experimental spectroscopic data. beilstein-journals.org These approaches allow for a systematic exploration of the conformational landscape, providing insights that guide the rational design of peptides with desired structural properties. youtube.com

Applications in Advanced Peptide and Peptidomimetic Design

Engineering of Peptide Mimetics and Bio-isosteres

The design of peptide mimetics—compounds that mimic the structure and function of natural peptides—and bio-isosteres is a fundamental strategy in drug discovery. nih.gov This approach aims to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Boc-alpha-methyl-L-aspartic acid is a valuable component in this engineering process.

The introduction of a methyl group at the alpha-carbon of an amino acid residue creates a sterically hindered building block. This modification has two primary effects:

Conformational Locking: The alpha-methylation restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This forces the peptide chain to adopt a more defined and stable conformation, which can be crucial for binding to a biological target with high affinity and specificity.

Proteolytic Resistance: The steric bulk of the alpha-methyl group shields the adjacent peptide bond from cleavage by peptidases and proteases. This enhanced resistance to enzymatic degradation increases the in vivo half-life of the resulting peptide, making it a more viable therapeutic candidate.

Bio-isosterism involves substituting a part of a molecule with a chemical group that retains the original biological activity. nih.govnih.gov The use of an alpha-methylated amino acid like this aspartic acid derivative serves as a bio-isosteric replacement for a natural L-aspartic acid residue. It preserves the crucial acidic side chain necessary for many biological interactions while introducing the beneficial properties of conformational rigidity and stability.

Development of Foldamers and Hybrid Peptides

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking natural biomolecules like proteins. The ability to control folding is paramount in designing new materials and therapeutics. The incorporation of α,α-disubstituted amino acids, such as the derivative formed from this compound, is a powerful strategy for inducing stable, non-natural conformations.

When placed within a peptide sequence, the alpha-methyl group disrupts standard secondary structures like alpha-helices and beta-sheets, instead promoting the formation of various turns or helical structures (e.g., 3₁₀-helices). This allows for the precise construction of peptides with specific three-dimensional shapes.

In the context of hybrid peptides , this compound can be combined with natural α-amino acids or other modified monomers like β-amino acids. nih.gov Even a single incorporation can induce a local, stable turn in an otherwise flexible peptide chain, thereby structuring the entire molecule for a specific purpose. This approach is instrumental in creating peptides with enhanced stability and novel functions. nih.gov

Design of Structural Probes for Biochemical Systems

Understanding the intricate interactions between molecules in a biological environment requires sophisticated tools. Structural probes, designed to investigate the function and topology of enzymes and receptors, are essential in this pursuit. This compound serves as a valuable precursor for creating such probes.

By incorporating an alpha-methylated residue into a known peptide ligand, researchers can probe the steric tolerance of a receptor's binding pocket. If the modified peptide retains its binding affinity, it suggests that the pocket has sufficient space to accommodate the methyl group. Conversely, a loss of affinity indicates a sterically constrained environment.

Furthermore, the compound can be used to create isotopically labeled probes. For instance, synthesizing this compound with ¹⁵N or ¹³C allows for its use in nuclear magnetic resonance (NMR) studies. isotope.com When such a labeled amino acid is part of a peptide bound to a protein, NMR spectroscopy can provide atomic-level details about the structure, dynamics, and binding interface of the complex. isotope.com

Role in Non-Ribosomal Peptide Synthesis Research

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov These compounds often possess potent biological activities and include important antibiotics, immunosuppressants, and anticancer agents. nih.govbeilstein-journals.org A key feature of NRPSs is their ability to incorporate a wide array of non-proteinogenic amino acids into the final peptide product. mdpi.com

Research into NRPS mechanisms is crucial for understanding how these valuable molecules are made and for engineering the enzymatic machinery to produce novel compounds. Small molecule inhibitors are vital tools in this research, helping to elucidate enzyme function and serving as potential therapeutic leads. beilstein-journals.org

This compound is an ideal building block for the chemical synthesis of analogues of natural NRPs or their substrates. These synthetic analogues can be used to:

Probe Substrate Specificity: By attempting to use alpha-methylated amino acids as substrates, researchers can investigate the tolerance of the NRPS adenylation (A) domain, which is responsible for selecting and activating the amino acid monomers. beilstein-journals.org

Develop Enzyme Inhibitors: A synthetic peptide containing an alpha-methylated residue can act as a competitive inhibitor, binding to the NRPS assembly line but potentially stalling the condensation reaction due to steric hindrance. This can help to trap enzymatic intermediates and study the catalytic cycle.

This research provides a pathway to better understand and manipulate the biosynthesis of complex natural products. nih.govbeilstein-journals.org

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₇NO₆
Molecular Weight 247.25 g/mol scbt.com
CAS Number 1217679-66-7
Physical State Solid
IUPAC Name (2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Key Structural Feature Alpha-methyl substitution

Biochemical and Enzymatic Pathway Investigations Non Human Focus

Studies on Enzyme Inhibition and Substrate Mimicry

The structural characteristics of Boc-alpha-methyl-L-aspartic acid make it a valuable tool in the study of enzyme inhibition and substrate mimicry. The presence of the alpha-methyl group can provide steric hindrance, influencing how the molecule interacts with the active sites of enzymes.

In a broader context, peptides incorporating modified amino acids, including derivatives of aspartic acid, have been investigated as enzyme inhibitors. For instance, short peptides containing β-amino acids, which are structural isomers of α-amino acids, have demonstrated significant inhibitory activity against pancreatic lipase. nih.gov A study on such mixed peptides showcased their potential as potent enzyme inhibitors, with some synthesized peptides exhibiting inhibitory effects comparable to the standard drug orlistat. nih.gov This highlights the principle that modifications to the amino acid backbone can lead to potent enzyme inhibition.

Furthermore, research on alpha-methylamino acids has shown their capacity to inhibit enzymes such as aromatic L-amino acid decarboxylase. nih.gov This enzyme is crucial for the synthesis of various neurotransmitters. The inhibition was found to be competitive with the enzyme's cofactor, pyridoxal-5-phosphate, and was reversible. nih.gov These findings underscore the potential of alpha-methylated amino acids to act as enzyme inhibitors.

Given that L-aspartic acid is a substrate for numerous enzymes, this compound can act as a substrate mimic. Its structural similarity allows it to bind to the active site of aspartate-utilizing enzymes, but the alpha-methyl group can prevent or alter the catalytic reaction, thereby enabling the study of enzyme-substrate interactions and reaction mechanisms. This is particularly relevant in the field of neuropharmacology, where its structural resemblance to neurotransmitters is exploited in drug development research. chemimpex.com

Role in Modulating Biochemical Pathways (e.g., Aspartate in Excitatory Neurotransmission Research)

L-aspartic acid is recognized as an excitatory neurotransmitter in the central nervous system (CNS), acting as a structural homolog of L-glutamate. mdpi.com It is known to excite neurons and is considered a secondary excitatory neurotransmitter, with some evidence suggesting it may be co-released with glutamate (B1630785). mdpi.comnih.gov However, there is ongoing debate regarding its precise role as a classical neurotransmitter. mdpi.comnih.gov

Aspartate's primary mode of action in excitatory neurotransmission is as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, while it shows little to no affinity for AMPA receptors. nih.gov The modulation of NMDA receptor activity is critical for synaptic plasticity, learning, and memory. frontiersin.org Both hypo- and hyper-function of NMDA receptor signaling are implicated in various neurological conditions. frontiersin.org

Research utilizing derivatives of aspartic acid, such as this compound, is instrumental in dissecting the complexities of these pathways. The Boc and alpha-methyl modifications alter the compound's properties, such as its lipophilicity and resistance to enzymatic degradation, making it a useful probe for studying receptor binding and downstream signaling events in a controlled manner. The structural similarity to aspartic acid allows it to be used in studies aimed at understanding neurological disorders and developing potential therapeutic agents. chemimpex.comchemimpex.com

Investigations into the effects of related compounds, such as β-N-methylamino-L-alanine (BMAA), have shown that they can perturb the metabolic pathways of alanine, aspartate, and glutamate in neuroblastoma cells, further highlighting the intricate connections within these amino acid pathways.

Research into Modified Aspartic Acid Residues in Natural Product Biosynthesis

The incorporation of modified amino acids is a key strategy in the biosynthesis of many natural products, imparting unique structural features and biological activities. Research in this area often involves the use of protected and modified amino acids to understand and engineer biosynthetic pathways.

While direct studies on the use of this compound in natural product biosynthesis are not extensively documented, the principles of using modified aspartic acid residues are well-established. For example, research has been conducted on the synthesis of peptides containing aspartic thioacid, which can then be chemoselectively ligated to form N-glycopeptides, demonstrating a method for incorporating modified aspartic acid residues into larger biomolecules. nih.gov

Furthermore, the insertion of unusual amino acids into peptide sequences can influence their conformation, lipophilicity, and biological activity. nih.gov The Boc protecting group is a standard tool in the synthesis of such modified peptides, allowing for the controlled assembly of amino acid building blocks. nih.govpeptide.com This approach is fundamental to creating novel peptides with desired properties, which can mimic or inhibit the function of natural products.

Polypeptide Formation and Heating Reactions of Aspartic Acid Derivatives

Boc-protected amino acids are fundamental building blocks in polypeptide synthesis, particularly in solid-phase peptide synthesis (SPPS). peptide.com The Boc group serves to protect the α-amino group of the amino acid, preventing unwanted side reactions during the formation of peptide bonds. youtube.com The synthesis involves the coupling of a Boc-protected amino acid to the free amino group of a growing peptide chain. youtube.com The Boc group is then removed under acidic conditions to allow for the next coupling cycle. youtube.com

The use of Boc-protected aspartic acid derivatives, including those with side-chain protection, is common in the synthesis of peptides containing aspartic acid residues. nih.gov These derivatives are crucial for creating specific peptide sequences that are important in various biological functions and for the development of peptide-based therapeutics. chemimpex.com

Interestingly, studies on the thermal behavior of Boc-protected amino acids have revealed unique reactivity for aspartic acid derivatives. While many Boc-amino acids yield free amino acids upon heating, Boc-aspartic acid can undergo dehydration between its two carboxyl groups and simultaneous deprotection of the amino group, leading to the formation of a polypeptide. asianpubs.org This phenomenon has also been observed with Boc-asparagine. asianpubs.org

The thermal deprotection of the Boc group is a known reaction, which proceeds through the formation of a carbamic acid intermediate, followed by the release of isobutylene (B52900) and carbon dioxide. acsgcipr.org However, this process can require high temperatures, which may lead to side reactions such as racemization. acsgcipr.org The specific conditions for the thermal deprotection of N-Boc protected amines have been studied in continuous flow systems, demonstrating that selective deprotection can be achieved by controlling the temperature. nih.gov

Analytical and Characterization Methodologies Focused on Research Applications

Methods for Stereochemical Purity Assessment in Synthesized Peptides

The control of stereochemistry is paramount in the synthesis of peptides, as the biological activity is often highly dependent on the chirality of the constituent amino acids. rsc.orgsigmaaldrich.com For peptides incorporating Boc-alpha-methyl-L-aspartic acid, ensuring the enantiomeric purity of this building block and confirming that no racemization has occurred during peptide synthesis are critical quality control steps. rsc.org High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this assessment. rsc.org

The selection of the appropriate chiral stationary phase is crucial for achieving enantiomeric separation. rsc.org Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have demonstrated broad applicability for the chiral analysis of N-blocked amino acids, including those with Boc protection. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, which allows for the discrimination between enantiomers. rsc.org

The mobile phase composition also plays a significant role in the chiral recognition and separation. rsc.org Typically, a mixture of a nonpolar solvent like hexane and a polar organic modifier such as isopropanol is used. yakhak.org The polarity of the mobile phase can be fine-tuned to optimize the retention and resolution of the enantiomers. rsc.org For LC-MS compatibility, volatile buffers like ammonium trifluoroacetate or ammonium acetate can be incorporated into the mobile phase.

While specific HPLC methods for the direct chiral analysis of peptides containing this compound are not widely reported in the literature, the general principles for separating Boc-protected amino acids can be applied. The following table illustrates typical parameters that would be considered in developing such a method, based on the separation of other Boc-amino acids.

ParameterDescriptionTypical Values/Conditions
Chiral Stationary Phase (CSP)The solid support that enables chiral recognition.Macrocyclic glycopeptide (e.g., Teicoplanin-based), Polysaccharide-based (e.g., cellulose or amylose derivatives) yakhak.org
Mobile PhaseThe solvent system that carries the analyte through the column.Isocratic or gradient mixture of Hexane/Isopropanol or other alcohol. yakhak.org
Flow RateThe speed at which the mobile phase passes through the column.0.5 - 1.5 mL/min
DetectionThe method used to detect the separated enantiomers.UV absorbance (e.g., 210-220 nm for peptide bonds) google.com
TemperatureThe operating temperature of the column.Ambient or controlled (e.g., 25-40 °C) rsc.org

Techniques for Conformational Elucidation (e.g., NMR, X-ray Crystallography)

Understanding the three-dimensional structure of peptides containing this compound is essential for correlating their chemical structure with biological function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the solution-state conformation and dynamics of peptides. nih.gov A variety of NMR experiments can be employed to determine the structure of peptides. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly informative. uzh.ch

For a peptide containing this compound, the following NMR data would be analyzed:

Chemical Shifts: The chemical shifts of protons (¹H) and carbons (¹³C) are sensitive to the local electronic environment and can provide initial clues about the secondary structure. illinois.edu

Coupling Constants: Three-bond J-couplings (³J) between amide protons (NH) and alpha-protons (Hα) can be used to determine the backbone dihedral angle φ.

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. researchgate.net The pattern of NOEs can reveal secondary structures like helices and turns. researchgate.net

ResidueNH (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Boc---1.45 (s, 9H, C(CH₃)₃)
α-Me-Asp7.80 (d)-2.85 (dd), 2.70 (dd)1.55 (s, 3H, α-CH₃)
Ala8.10 (d)4.30 (q)1.40 (d, 3H)-
Gly8.30 (t)3.95 (d, 2H)--

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. nih.gov This technique requires the growth of high-quality crystals of the peptide, which can be a challenging step. researchgate.net Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the peptide. nih.gov

Advanced Chromatographic and Spectrometric Analysis for Peptide Derivatives

The comprehensive characterization of synthetic peptides often requires the coupling of chromatographic separation with mass spectrometric detection. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for verifying the identity, purity, and sequence of peptides containing this compound. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for peptide analysis. researchgate.net Peptides are separated based on their hydrophobicity, typically using a C18 stationary phase and a gradient of increasing organic solvent (usually acetonitrile) in water, often with an acid modifier like trifluoroacetic acid (TFA). researchgate.netnih.gov

Mass spectrometry provides highly accurate molecular weight information, which can confirm the successful synthesis of the target peptide. xml-journal.net High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used for peptide sequencing. In an MS/MS experiment, the peptide ion of interest is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing the sequence to be determined. For peptides containing this compound, the fragmentation pattern would be analyzed to confirm the presence and position of this modified residue. The Boc group itself is known to fragment in a characteristic manner, often involving the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). xml-journal.net

The following table summarizes the expected mass spectrometric data for a hypothetical peptide containing this compound.

Analytical TechniqueInformation ObtainedExpected Observations for a Peptide with Boc-α-Me-Asp
LC-MSVerification of molecular weight and assessment of purity.A major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion for the target peptide.
High-Resolution MS (HRMS)Accurate mass measurement to confirm elemental composition.The measured mass of the [M+H]⁺ ion will be within a few ppm of the calculated theoretical mass.
MS/MSPeptide sequence confirmation.A series of b- and y-ions confirming the amino acid sequence. The mass difference corresponding to Boc-α-Me-Asp will be observed.
Characteristic Fragment IonsIdentification of the Boc protecting group and specific residues.Neutral loss of C₄H₈ (56 Da) or C₅H₈O₂ (100 Da) from the precursor ion, corresponding to fragmentation of the Boc group. xml-journal.net

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in studies using this compound as a protease inhibitor?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC50_{50} values with 95% confidence intervals. Use ANOVA to compare inhibition across enzyme isoforms, applying Bonferroni correction for multiple comparisons .

Methodological Best Practices

  • Synthesis Reproducibility : Document all steps in triplicate, including reagent lot numbers and equipment calibration dates .
  • Data Archiving : Deposit raw NMR, HPLC, and MS data in repositories like Zenodo with DOI links for peer review .
  • Ethical Reporting : Disclose any solvent/additive effects that may influence results, adhering to ACS ethical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.